2,4-Nonadienal

Description

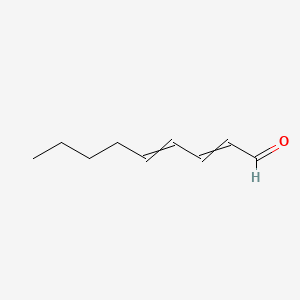

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2E,4E)-nona-2,4-dienal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h5-9H,2-4H2,1H3/b6-5+,8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHHYXNZJDGDGPJ-BSWSSELBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CC=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30884198 | |

| Record name | 2,4-Nonadienal, (2E,4E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow or green liquid; [Aldrich MSDS], Slightly yellow liquid; strong, fatty, floral | |

| Record name | 2,4-Nonadienal, (2E,4E)- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10604 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4-Nonadienal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1176/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

soluble in fixed oils; Insoluble in water, soluble (in ethanol) | |

| Record name | 2,4-Nonadienal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1176/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.850-0.870 | |

| Record name | 2,4-Nonadienal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1176/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

5910-87-2, 6750-03-4, 30551-17-8 | |

| Record name | (E,E)-2,4-Nonadienal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5910-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Nonadienal, (2E,4E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005910872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Nonadienal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006750034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonadienal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030551178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonadienal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Nonadienal, (2E,4E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Nonadienal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Nonadienal, (2E,4E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonadienal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans,trans-nona-2,4-dienal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.117 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nona-2,4-dien-1-al | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.101 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-NONADIENAL, (2E,4E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y411G77SH7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Occurrence and Distribution in Biological and Food Systems

Prevalence in Diverse Biological Matrices

Nona-2,4-dienal is synthesized through various biological pathways, leading to its presence in a range of organisms. Its detection in different biological matrices underscores its role as a volatile organic compound in ecological interactions and as a contributor to natural aromas.

The compound is a notable component of the volatile profiles of numerous plants. It has been identified in coriander, contributing to its characteristic aroma. researchgate.net Research has also documented its presence in fruits such as sweet cherry (Prunus avium) and watermelon. hw.ac.ukthegoodscentscompany.com Furthermore, studies have confirmed the occurrence of (2E,4E)-nona-2,4-dienal in walnuts, where it is considered an important odorant.

Investigations into the aroma compounds of both black and white glutinous rice have identified (E,E)-nona-2,4-dienal as a prominent odorant, contributing a sweet and fatty aroma. bostonapothecary.comrestek.comflavscents.com In vegetables, it has been detected in untreated Welsh onions and tomatoes. restek.comncats.io

| Plant Source | Reference |

|---|---|

| Coriander | researchgate.net |

| Fruits (Sweet Cherry, Watermelon) | hw.ac.ukthegoodscentscompany.com |

| Walnuts | |

| Welsh Onions | restek.com |

| Glutinous Rice (Black and White) | bostonapothecary.comrestek.comflavscents.com |

| Tomatoes | ncats.io |

Nona-2,4-dienal has been identified as a metabolite produced by the yeast Saccharomyces cerevisiae. hw.ac.uk This indicates its role in the volatile organic compound (VOC) profiles of certain microorganisms, contributing to the aromas associated with microbial activity.

The presence of nona-2,4-dienal has been noted in aquatic environments. Specifically, (2E,4E)-nona-2,4-dienal was detected in a recirculating aquaculture system used for sturgeon farming, indicating its presence in freshwater biota. ncats.io In marine contexts, (2E,4E)-nona-2,4-dienal is associated with the 'fish-like' odors of aquatic animals, with its concentration potentially increasing during cooking.

Distribution within Processed and Stored Food Systems

The formation of nona-2,4-dienal is often a result of lipid oxidation, particularly of polyunsaturated fatty acids. Consequently, it is frequently found in processed and stored foods, where it can significantly impact the flavor profile, for better or worse.

As a product of lipid degradation, nona-2,4-dienal is commonly found in foods with high-fat content. It may form in edible fats and oils and has been identified in fried foods. ncats.io Its presence has also been confirmed in cooked meats and various types of seafood. ncats.io

| Food Product | Reference |

|---|---|

| Edible Oils | ncats.io |

| Fried Foods | ncats.io |

| Cooked Meats | ncats.io |

| Seafood | ncats.io |

Fermentation processes can also lead to the formation or transformation of volatile compounds, including nona-2,4-dienal. It has been detected in both black and green tea. ncats.io Research on legume-based beverages has shown that (2E,4E)-nona-2,4-dienal is intensely involved in forming the distinctive 'beany' aroma. Furthermore, the compound is among the odor-active compounds found in American Bourbon whisky, highlighting its presence in fermented alcoholic beverages. bostonapothecary.com

Quantification in Oxidized Edible Oils and Fats

Nona-2,4-dienal is a well-established secondary product of lipid oxidation, particularly arising from the degradation of polyunsaturated fatty acids like linoleic acid. Its presence is a key indicator of oxidative deterioration in edible oils and fats, especially under conditions of thermal stress such as frying. The concentration and isomeric form of nona-2,4-dienal can vary significantly depending on the type of oil, its fatty acid composition, and the conditions of oxidation (e.g., temperature and duration of heating).

Research has shown that thermal processing significantly increases the presence of various aldehydes, including nona-2,4-dienal. A study utilizing high-field proton nuclear magnetic resonance (¹H NMR) spectroscopy investigated the generation of aldehydes in several edible oils—olive, rapeseed, sunflower, sesame, and peanut oils—when heated to 190 ± 5°C. The results indicated a significant increase in aldehyde compounds under thermal stress. Specifically, after 60 minutes of deep-frying, sesame oil showed the highest quantities of (E,E)-2,4-alkadienals and (Z,E)-2,4-alkadienals. Sunflower and rapeseed oils also demonstrated high abundances of these compounds. nih.gov In contrast, heated butter was noted to contain low levels of 2,4-nonadienal. ntu.ac.uk

The type of fat also influences the generation of specific aldehydes. In a comparative study of lard from different pig breeds under accelerated oxidation conditions, (E,E)-2,4-nonadienal was identified as one of the main volatile components. The study found that lard from Erhualian pigs (a native Chinese breed) had significantly higher contents of (E,E)-2,4-nonadienal compared to lard from a three-way crossbred commercial breed (TCL). asianpubs.org This difference was attributed to the distinct fatty acid profiles of the lards. asianpubs.org

The following table summarizes the observed occurrence of nona-2,4-dienal in various oxidized edible oils and fats based on research findings.

Table 1: Occurrence of Nona-2,4-dienal in Selected Oxidized Edible Oils and Fats

| Fat/Oil Type | Condition | Nona-2,4-dienal Isomer(s) Detected | Relative Abundance/Observation |

|---|---|---|---|

| Sesame Oil | Deep-fried at 190°C for 60 min | (E,E)-2,4-alkadienals, (Z,E)-2,4-alkadienals | Highest quantities among oils tested nih.gov |

| Sunflower Oil | Deep-fried at 190°C for 60 min | (E,E)-2,4-alkadienals, (Z,E)-2,4-alkadienals | High abundance nih.gov |

| Rapeseed Oil | Deep-fried at 190°C for 60 min | (E,E)-2,4-alkadienals, (Z,E)-2,4-alkadienals | High abundance nih.gov |

| Peanut Oil | Deep-fried at 190°C for 60 min | (E,E)-2,4-alkadienals | Significant levels generated nih.gov |

| Lard (Erhualian Pig) | Accelerated oxidation (60°C) | (E,E)-2,4-nonadienal | Significantly higher than in TCL lard asianpubs.org |

| Lard (Crossbreed Pig) | Accelerated oxidation (60°C) | (E,E)-2,4-nonadienal | Lower content compared to Erhualian lard asianpubs.org |

Environmental Detection and Atmospheric Presence

Identification in Ambient Air Samples

The direct identification and quantification of nona-2,4-dienal in general ambient air are not widely reported in scientific literature. Standard methods for monitoring aldehydes and ketones in the air, such as those specified by the U.S. Environmental Protection Agency (EPA), often focus on more common, lower molecular weight carbonyls like formaldehyde (B43269) and acetaldehyde. sigmaaldrich.comnih.gov These methods typically involve derivatization with agents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) followed by analysis. ntu.ac.uksigmaaldrich.com

However, nona-2,4-dienal is a known component of emissions from cooking processes, which are recognized as a significant source of volatile organic compounds (VOCs) in urban environments. thegoodscentscompany.com Studies have shown that cooking activities can account for a substantial fraction of human-caused VOCs in dense urban areas. thegoodscentscompany.com Aldehydes are a major class of compounds released from heating edible oils and cooking food. nih.gov While specific measurements often focus on related compounds like 2,4-decadienal in restaurant exhaust, the chemical principles of lipid oxidation suggest that nona-2,4-dienal is likely present in environments with significant cooking emissions, such as urban centers with high concentrations of restaurants. researchgate.net The lack of specific monitoring data for nona-2,4-dienal in ambient air highlights a gap in the comprehensive characterization of atmospheric VOCs from culinary sources.

Contributions to Biogenic Volatile Organic Compound Emissions

Nona-2,4-dienal is not typically classified as a major biogenic volatile organic compound (BVOC). The bulk of global BVOC emissions is dominated by compounds like isoprene (B109036) and terpenes. While plants do emit a variety of oxygenated VOCs, including aldehydes, these are often "green leaf volatiles" (GLVs) which are C6 compounds, or saturated aldehydes such as nonanal (B32974) and decanal, which have been observed in emissions from various plants under stress. researchgate.net

Isomeric Distribution in Natural and Processed Systems

The isomeric configuration of nona-2,4-dienal is a critical aspect of its occurrence, with different isomers being identified in various natural and processed systems. The most commonly cited isomer is the (E,E)- form, also known as (trans,trans)-2,4-nonadienal. However, other isomers such as the (E,Z)- form have also been detected, particularly in systems subjected to thermal processing.

The isomeric distribution is not limited to processed foods. Different isomers of C9 aldehydes are characteristic flavor components in certain fresh produce. For example, while (E,E)-2,4-nonadienal is associated with fatty and fried notes, the related isomer (E,Z)-2,6-nonadienal is a key determinant of the fresh, cucumber-like flavor in cucumbers. nist.govnih.gov

The following table details the identification of different nona-2,4-dienal isomers in various systems.

Table 2: Isomeric Distribution of Nona-2,4-dienal in Various Systems

| Isomer | System | Observation/Role |

|---|---|---|

| (E,E)-2,4-Nonadienal | Oxidized Lard | Major volatile component from lipid oxidation asianpubs.org |

| (E,E)-2,4-Nonadienal | Roasted Beef | Identified in raw meat; disappears after 3 minutes of roasting nih.gov |

| (E,E)-2,4-Nonadienal | Beef/Vegetable Gravy | Key contributor to "deep-fried" aroma researchgate.net |

| (E,E)-2,4-Alkadienals* | Deep-Fried Edible Oils | High abundance detected after heating nih.gov |

| (Z,E)-2,4-Alkadienals* | Deep-Fried Edible Oils | Detected alongside the (E,E) isomer after heating nih.gov |

*Studies on alkadienals in fried oils often refer to the general class without specifying the C9 chain length, but nonadienal is a primary example. **A structural isomer of nona-2,4-dienal, included for context on isomeric variation in natural products.

Mechanistic Elucidation of Nona 2,4 Dienal Biogenesis and Chemogenesis

Lipid Oxidation Pathways Leading to Nona-2,4-dienal Formation

The primary route for the formation of nona-2,4-dienal is through the oxidation of lipids, specifically polyunsaturated fatty acids. This process involves the formation of hydroperoxides as primary oxidation products, which then decompose into a variety of secondary products, including volatile aldehydes like nona-2,4-dienal. mdpi.com

Role of Polyunsaturated Fatty Acids (PUFAs) as Primary Precursors

Polyunsaturated fatty acids (PUFAs) are the main precursors for the generation of nona-2,4-dienal. The most significant of these are linoleic acid and arachidonic acid, both of which are omega-6 fatty acids. whiterose.ac.uk

Linoleic Acid: As a major fatty acid in many vegetable oils, linoleic acid is a primary source of nona-2,4-dienal. doi.org During oxidation, linoleic acid forms hydroperoxides, which are unstable and break down into smaller, volatile compounds. whiterose.ac.uk The formation of (E,E)-nona-2,4-dienal from linoleate (B1235992) hydroperoxides is a well-established pathway. researchgate.net

Arachidonic Acid: This omega-6 PUFA is also highly susceptible to oxidation and can lead to the formation of various volatile compounds. imreblank.ch While it can produce a range of aldehydes, its role as a precursor to nona-2,4-dienal is recognized, particularly in animal-based food products.

The table below summarizes the key PUFA precursors and their relationship to nona-2,4-dienal formation.

| Precursor Fatty Acid | Chemical Formula | Type | Role in Nona-2,4-dienal Formation |

| Linoleic Acid | C18:2 (n-6) | Omega-6 PUFA | A primary precursor, forming hydroperoxides that degrade to nona-2,4-dienal. whiterose.ac.ukdoi.orgresearchgate.net |

| Arachidonic Acid | C20:4 (n-6) | Omega-6 PUFA | A known precursor, contributing to nona-2,4-dienal formation through oxidation. whiterose.ac.ukimreblank.ch |

Mechanisms of Hydroperoxide Cleavage

The formation of nona-2,4-dienal from PUFA hydroperoxides occurs through a process known as β-scission. This reaction involves the cleavage of the carbon-carbon bond adjacent to an alkoxy radical, which is formed from the decomposition of the hydroperoxide. This cleavage results in the formation of two shorter-chain molecules, one of which is an aldehyde.

The classical mechanism for the decomposition of linoleic acid hydroperoxides, however, does not fully account for the formation of (E,E)-2,4-nonadienal. researchgate.net Alternative pathways and rearrangements are thought to be involved.

Influence of Pro-oxidants and Anti-oxidants on Formation Kinetics

The rate of nona-2,4-dienal formation is significantly influenced by the presence of pro-oxidants and anti-oxidants.

Pro-oxidants: These substances accelerate lipid oxidation. Metal ions, such as iron and copper, are potent pro-oxidants that can catalyze the decomposition of hydroperoxides, leading to an increased rate of aldehyde formation. Unsaturated aldehydes themselves, including non-2-enal (B1206501) and hepta-2,4-dienal, can also act as pro-oxidants, accelerating the autoxidation of fatty acids like methyl linoleate. oregonstate.edu

Anti-oxidants: Conversely, antioxidants inhibit or delay lipid oxidation. Natural antioxidants, such as those found in sage and rosemary essential oils, have been shown to effectively reduce the formation of lipid-derived volatiles, including nona-(E,E)-2,4-dienal, in food products like liver pâté. researchgate.net These antioxidants can function by scavenging free radicals, chelating pro-oxidant metals, or quenching singlet oxygen. cirad.fr

Enzymatic and Biotechnological Routes of Formation

In addition to chemical autoxidation, the formation of nona-2,4-dienal can be mediated by enzymes, particularly in biological systems like plants and microorganisms.

Role of Lipooxygenases in Plant Systems

Lipoxygenases (LOXs) are a family of enzymes widely distributed in plants that catalyze the hydroperoxidation of PUFAs. researchgate.net These enzymes play a crucial role in the biosynthesis of various volatile compounds, including nona-2,4-dienal, which contributes to the characteristic "green leaf" aroma. researchgate.netnih.gov

LOXs act on PUFAs like linoleic and linolenic acid to produce hydroperoxides. researchgate.netnih.gov These hydroperoxides are then cleaved by another enzyme, hydroperoxide lyase (HPL), to form aldehydes. doi.orgnih.gov In barley roots, for instance, LOX activity on linoleic acid is linked to the production of volatile aldehydes, including (E)-non-2-enal and (E,Z)-nona-2,6-dienal, upon mechanical injury. nih.gov This enzymatic pathway is a key source of C6 and C9 aldehydes in plants. femaflavor.orginchem.org

Microbial Biotransformation Pathways

Microorganisms can also be involved in the formation of nona-2,4-dienal through biotransformation processes. Certain microbes possess the enzymatic machinery to oxidize fatty acids and produce a range of volatile compounds. For example, some lactic acid bacteria have been shown to influence the profile of volatile compounds, including (2E,4E)-nona-2,4-dienal, during the fermentation of lentils. nih.gov Furthermore, the yeast Saccharomyces cerevisiae is known to produce trans,trans-2,4-nonadienal (B146766) as a metabolite. nih.gov These microbial pathways offer potential for the biotechnological production of specific flavor compounds.

The table below outlines the enzymatic and microbial routes to nona-2,4-dienal.

| Formation Route | Key Enzymes/Organisms | Precursors | Mechanism |

| Plant Enzymatic Pathway | Lipoxygenase (LOX), Hydroperoxide Lyase (HPL) | Linoleic Acid, Linolenic Acid | LOX catalyzes hydroperoxidation of PUFAs, followed by HPL cleavage to form aldehydes. researchgate.netnih.govnih.govnih.gov |

| Microbial Biotransformation | Lactic Acid Bacteria, Saccharomyces cerevisiae | Fatty Acids | Microbial enzymes oxidize fatty acids, leading to the formation of various volatile compounds, including nona-2,4-dienal. nih.govnih.gov |

Enzymatic Synthesis for Research Applications

The enzymatic synthesis of nona-2,4-dienal for research purposes predominantly utilizes the lipoxygenase (LOX) pathway, a biocatalytic cascade that mimics the natural formation of this aldehyde in various organisms. perfumerflavorist.comresearchgate.netresearchgate.netdcu.iefoodb.ca This method is valued for its high specificity and operation under mild conditions, offering a green chemistry alternative to purely chemical synthesis routes. thegoodscentscompany.com

The primary precursors for the biogenesis of C9 aldehydes are polyunsaturated fatty acids, with linoleic acid being a key starting material for nona-2,4-dienal. perfumerflavorist.comiarc.frresearchgate.net The synthesis is a multi-step enzymatic process:

Lipase-catalyzed Hydrolysis : In nature, lipases first release polyunsaturated fatty acids from membrane lipids or triglycerides. foodb.caiarc.frchemicalbook.com For research applications, this step can be initiated by adding lipases to vegetable oils rich in linoleic acid to generate the free fatty acid substrate. foodb.caiarc.fr

Lipoxygenase (LOX) Action : The core of the synthesis involves the enzyme lipoxygenase, which catalyzes the dioxygenation of linoleic acid. dcu.ie Specifically, 9-lipoxygenase (9-LOX) introduces oxygen at the C-9 position, forming 9-hydroperoxyoctadecadienoic acid (9-HPOD). perfumerflavorist.com

Hydroperoxide Lyase (HPL) Cleavage : The unstable hydroperoxide intermediate is then cleaved by a hydroperoxide lyase (HPL). researchgate.netresearchgate.netdcu.iechemicalbook.com This enzyme catalyzes the scission of the carbon chain, yielding a short-chain aldehyde and an oxo-acid. In this case, the cleavage of 9-HPOD produces (Z)-3,(Z)-6-nonadienal and 9-oxononanoic acid.

Isomerization : The initially formed (Z,Z)-isomer often undergoes isomerization to the more stable (E,Z)- or (E,E)-nona-2,4-dienal configurations. researchgate.netchemicalbook.com This can occur spontaneously or be facilitated by isomerase enzymes.

For laboratory and industrial research, crude plant extracts (e.g., from cucumber or guava) or purified and recombinant enzymes are employed. perfumerflavorist.comchemicalbook.compsu.edu The use of recombinant LOX and HPL, often hosted in microorganisms like E. coli, allows for greater control over the reaction and yield. chemicalbook.com

A notable research application involves the enzymatic disproportionation of (Z,Z)-nona-2,4-dienal. thegoodscentscompany.com This is achieved through a coupled enzyme system using an alcohol dehydrogenase (ADH) and an aldehyde dehydrogenase (AldDH). thegoodscentscompany.com In this cascade, one molecule of the dienal is reduced to its corresponding alcohol while another is oxidized to its carboxylic acid, a process that has been explored for producing valuable metabolites of linoleic acid. thegoodscentscompany.com

Non-Enzymatic Degradation and Transformation Pathways

Nona-2,4-dienal, particularly the (E,E)-isomer, is a reactive molecule due to its conjugated double bond system and aldehyde functional group. This reactivity makes it susceptible to degradation through various non-enzymatic pathways, including thermal, photochemical, and chemical reactions.

Thermal Degradation Mechanisms

While stable at ambient temperatures, nona-2,4-dienal undergoes degradation at elevated temperatures, such as those encountered during the cooking and frying of foods. researchgate.netchemicalbook.commdpi.com The primary mechanism of thermal degradation involves the breakdown of the dienal into smaller, volatile compounds.

Research on the thermal treatment of various alka-2,4-dienals, including nona-2,4-dienal, has shown that they are precursors to methyl ketones. researchgate.netmdpi.com When heated, nona-2,4-dienal degrades to form pentan-2-one and hexan-2-one as major products. mdpi.com The formation of these methyl ketones is considered a key pathway in the development of characteristic aromas in heated lipid-rich foods. researchgate.netmdpi.com In addition to methyl ketones, shorter-chain saturated aldehydes are also formed during this process. mdpi.com The presence of amino compounds has been shown to promote and influence the profile of these degradation products. researchgate.netmdpi.com The conjugated diene system is susceptible to oxidation, which is accelerated at higher temperatures, leading to the formation of various oxidation products.

The following table summarizes the primary thermal degradation products of nona-2,4-dienal observed in model systems.

| Precursor | Condition | Major Degradation Products |

| Nona-2,4-dienal | Heating (e.g., 160 °C) | Pentan-2-one, Hexan-2-one, shorter-chain aldehydes |

This interactive table is based on findings from studies on alka-2,4-dienal degradation. mdpi.com

Photochemical Transformations

The conjugated diene structure of nona-2,4-dienal makes it a candidate for photochemical transformations upon exposure to light, particularly UV radiation. While specific studies on the photochemistry of nona-2,4-dienal are limited, the behavior of structurally similar conjugated polyenes provides insight into likely reaction pathways.

A probable photochemical reaction is cis-trans isomerization of the double bonds. For instance, irradiation can convert the more stable (E,E)-isomer into (E,Z)- or (Z,Z)-isomers, altering the molecule's sensory properties. A related compound, (E,E)-2,4-hexadienal, is known to undergo rapid photo-isomerization. iarc.fr

Furthermore, conjugated dienes are known to participate in photochemical electrocyclic reactions. dcu.iepsu.eduacs.org It is plausible that nona-2,4-dienal could undergo intramolecular cyclization to form bicyclic or heterocyclic products. Another potential pathway is a photochemical Diels-Alder [4+2] cycloaddition reaction, where the dienal could react with itself or other molecules to form six-membered rings. psu.edu These types of transformations are often reversible but can lead to the ultimate degradation of the compound through subsequent reactions. iarc.fracs.org

Retro-Aldol Related Degradations

A significant chemical degradation pathway for α,β-unsaturated aldehydes is through retro-aldol reactions. researchgate.netresearchgate.net This mechanism is particularly relevant in aqueous environments and can be accelerated by heat. researchgate.net Studies on related compounds like 2,4-decadienal show that the process begins with a water-mediated hydration across one of the carbon-carbon double bonds. researchgate.net

For nona-2,4-dienal, this would likely involve the hydration of the C4-C5 double bond, leading to a β-hydroxy aldehyde intermediate. This intermediate can then undergo a classic retro-aldol cleavage. The reaction effectively breaks the carbon-carbon bond between the alpha and beta carbons (relative to the carbonyl group), cleaving the molecule into two smaller carbonyl compounds.

Based on the degradation of the analogous 2,4-decadienal, the retro-aldol degradation of nona-2,4-dienal would proceed as follows:

Hydration : Water adds across a double bond.

Retro-Aldol Cleavage : The resulting β-hydroxy aldehyde cleaves, yielding a shorter-chain aldehyde and an enal. For example, cleavage of the hydrated nona-2,4-dienal could yield hexanal (B45976) and propanal or related products depending on the initial hydration site. This degradation pathway contributes to the changing flavor profiles of foods and beverages over time. researchgate.netresearchgate.net

Advanced Analytical Strategies for Nona 2,4 Dienal Profiling

Sample Preparation and Extraction Methodologies for Complex Matrices

Effective isolation and concentration of Nona-2,4-dienal from complex matrices are critical for its subsequent analysis. Various techniques are employed, each with specific advantages for different sample types and analytical goals.

Solid-Phase Microextraction (SPME) Optimizations

Solid-Phase Microextraction (SPME) is a widely adopted, solvent-free sample preparation technique that combines analyte extraction, concentration, and sample introduction into a single step, making it highly suitable for volatile and semi-volatile compounds like Nona-2,4-dienal scielo.br. The efficiency of SPME is significantly influenced by several parameters, including the choice of fiber coating, extraction temperature, extraction time, and sample matrix composition.

For the analysis of volatile aldehydes, including unsaturated ones, the divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber coating has been identified as particularly effective due to its broad polarity range and capacity for volatile and semi-volatile analytes pan.olsztyn.plpan.olsztyn.plnih.govoeno-one.eu. Optimization studies for similar aldehydes have shown that extraction times of around 60 minutes at temperatures between 60-70°C, following an equilibration period of similar duration, yield optimal results pan.olsztyn.plfrontiersin.org. The addition of a small percentage of water (e.g., 10%) to the sample matrix can also enhance extraction efficiency for certain aldehydes by influencing their partitioning into the headspace pan.olsztyn.pl. SPME Arrow technology represents a further advancement, offering improved reproducibility and extraction capabilities for volatile organic compounds (VOCs) oeno-one.eu.

Table 1: Typical SPME Optimization Parameters for Volatile Aldehydes

| Parameter | Typical/Optimized Value | Notes |

| Fiber Coating | DVB/CAR/PDMS (50/30 µm) | Effective for volatile and semi-volatile compounds, including unsaturated aldehydes. |

| Equilibration Time | 30-60 minutes | Allows analytes to partition into the headspace. |

| Extraction Time | 20-60 minutes | Influences extraction efficiency; longer times generally increase analyte uptake up to equilibrium. |

| Extraction Temp. | 35-70 °C | Higher temperatures increase volatility but can also lead to degradation if too high. |

| Sample Matrix | Addition of 10% water (for some matrices) | Can improve extraction efficiency by altering analyte partitioning. |

| Desorption Time | 4-5 minutes | At GC inlet temperature (e.g., 250°C) to efficiently transfer analytes to the chromatographic column. |

Headspace Extraction Techniques (Static and Dynamic)

Headspace (HS) analysis is a cornerstone for characterizing volatile compounds in food, offering a solvent-free approach to sample the vapor phase researchgate.netrsc.orgthermofisher.com. Both static and dynamic headspace techniques are employed.

Static Headspace (SHS) involves equilibrating a sample in a sealed vial at a controlled temperature, allowing volatile compounds to partition into the gas phase above the sample. An aliquot of this headspace is then injected into the analytical instrument thermofisher.comresearchgate.netnih.govepa.gov. SHS is generally simpler and faster, particularly effective for compounds with relatively high Henry's Law constants thermofisher.com. Optimization typically focuses on equilibration time and temperature to achieve maximum analyte transfer into the headspace. For instance, an equilibration temperature of 80°C has been shown to maximize sensitivity for certain volatile compounds researchgate.net.

Dynamic Headspace (DHS) , also known as purge-and-trap, involves continuously purging the headspace of a sample with an inert gas, trapping the volatile analytes onto a sorbent material. The trapped analytes are subsequently thermally desorbed and transferred to the GC rsc.orgthermofisher.comgerstelus.comgcms.cz. DHS is a non-equilibrium technique that offers higher sensitivity, especially for trace components, as it allows for more exhaustive extraction of analytes from the sample matrix rsc.orggerstelus.com. Optimization involves controlling the purge gas flow rate, sampling volume, and sorbent trap characteristics.

Table 2: Comparison of Static vs. Dynamic Headspace Parameters

| Feature | Static Headspace (SHS) | Dynamic Headspace (DHS) |

| Principle | Equilibrium partitioning into headspace | Continuous purging of headspace onto a trap |

| Sensitivity | Moderate; suitable for higher concentrations | High; suitable for trace analysis |

| Process | Non-equilibrium (initial phase), then equilibrium | Non-equilibrium (continuous extraction) |

| Sample Volume | Aliquot of headspace | Entire headspace purged |

| Trap | Not applicable | Sorbent trap (e.g., Tenax) |

| Optimization Focus | Equilibration time, temperature | Purge gas flow, sampling volume, trap material, desorption |

| Typical Temp. | 40-90 °C | 40-100 °C (sample heating) |

| Typical Time | 15-135 min (equilibration) | 10-60 min (purging) |

Solvent-Assisted Flavor Evaporation (SAFE) and Distillation Methods

Solvent-Assisted Flavor Evaporation (SAFE) is a highly regarded technique for the gentle and artifact-avoiding isolation of volatile compounds from complex food matrices eurekalert.orgresearchgate.netjove.comsciencedaily.comresearchgate.net. This method involves vaporizing volatiles from a solvent extract of the sample under high vacuum and at relatively low temperatures (typically 35-40°C) researchgate.netjove.comsciencedaily.com. This approach minimizes thermal degradation and the formation of artifacts, which can be problematic with higher-temperature methods like traditional distillation or even some headspace applications eurekalert.orgresearchgate.netsciencedaily.com. SAFE has been successfully employed to identify potent odorants, including Nona-2,4-dienal, in various food aromas, demonstrating high recovery rates and excellent preservation of aroma profiles uoregon.edunih.govacs.orgresearchgate.netnih.gov.

Other distillation methods, such as Simultaneous Distillation Extraction (SDE) and High-Vacuum Distillation (HVD), are also utilized. SDE, for example, involves simultaneous steam distillation and solvent extraction, offering a high extraction rate dairy-journal.orgmdpi.commdpi.com. However, SAFE is often preferred for its ability to isolate thermally labile compounds with greater fidelity and reduced artifact formation researchgate.netjove.comsciencedaily.comresearchgate.net.

Spectroscopic Techniques in Nona-2,4-dienal Research

Spectroscopic methods are indispensable for confirming the structure and identifying functional groups of isolated compounds like Nona-2,4-dienal.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is a definitive tool for elucidating and confirming the molecular structure of organic compounds. For Nona-2,4-dienal, NMR analysis provides detailed information about the arrangement of atoms, the presence of double bonds, and the aldehyde functional group.

¹H NMR spectra reveal the number and types of protons, their chemical environment, and their connectivity through spin-spin coupling. For Nona-2,4-dienal, characteristic signals would include those for the aldehyde proton (typically a singlet around δ 9.4-9.7 ppm), olefinic protons associated with the conjugated diene system (multiplets in the δ 5.5-7.0 ppm range), and aliphatic protons in the alkyl chain rsc.orgnih.gov. ¹³C NMR provides information about the carbon skeleton, with distinct signals for the carbonyl carbon (around δ 190-200 ppm) and the olefinic carbons rsc.orgnih.gov. The precise chemical shifts and coupling constants are critical for confirming the specific stereochemistry (E/Z configurations) of the double bonds within the diene system.

Table 3: Characteristic NMR Signals for Nona-2,4-dienal (Illustrative)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling (Hz) | Assignment |

| ¹H | 9.4-9.7 | s (1H) | Aldehyde proton (H-1) |

| ¹H | 5.5-6.5 | m (2H) | Olefinic protons (H-2, H-3, H-4, H-5) |

| ¹H | 1.0-2.5 | m (8H) | Aliphatic protons (H-6, H-7, H-8, H-9) |

| ¹³C | 190-200 | s | Carbonyl carbon (C-1) |

| ¹³C | 120-150 | s | Olefinic carbons (C-2, C-3, C-4, C-5) |

| ¹³C | 10-30 | s | Aliphatic carbons (C-6, C-7, C-8, C-9) |

Note: Values are approximate and can vary based on solvent, concentration, and specific isomer.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is invaluable for identifying the presence of specific functional groups within a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. For Nona-2,4-dienal, key functional groups include the aldehyde carbonyl (C=O) and the conjugated carbon-carbon double bonds (C=C).

The carbonyl group in aldehydes typically exhibits a strong stretching absorption in the IR spectrum between approximately 1720-1730 cm⁻¹ uobabylon.edu.iqpressbooks.pubopenstax.org. However, due to the conjugation of the C=C double bonds with the C=O group in Nona-2,4-dienal, this absorption is expected to be shifted to lower wavenumbers, typically around 1705 cm⁻¹ or even lower uobabylon.edu.iqpressbooks.pubopenstax.orgpg.edu.pl. Furthermore, aldehydes possess characteristic C-H stretching vibrations that appear as two distinct absorptions in the region of 2700-2860 cm⁻¹, with the band around 2720 cm⁻¹ being particularly diagnostic for the aldehyde functional group uobabylon.edu.iqpressbooks.pubopenstax.orglibretexts.org. The C=C stretching vibrations for the conjugated diene system would appear in the 1600-1680 cm⁻¹ range, though these bands might be weaker or less distinct compared to the intense carbonyl absorption.

Raman spectroscopy, which measures the inelastic scattering of light, can also provide complementary information about molecular vibrations and functional groups, including C=C and C=O stretches.

Table 4: Characteristic IR Absorption Bands for Unsaturated Aldehydes

| Functional Group / Vibration | Expected Wavenumber (cm⁻¹) | Notes |

| Aldehyde C=O (conjugated) | 1700-1710 | Lowered due to conjugation with C=C bonds. |

| Aldehyde C-H stretch (lower) | 2700-2760 | Diagnostic for aldehyde functional group. |

| Aldehyde C-H stretch (higher) | 2800-2860 | Also characteristic of aldehyde C-H stretching. |

| C=C stretch (conjugated) | 1600-1680 | May be weaker or less distinct than C=O stretch in conjugated systems. |

Compound List

Nona-2,4-dienal

Acrolein

Benzaldehyde

Cyclohexanone

DVB/CAR/PDMS (SPME Fiber Coating)

Tenax (Sorbent Material)

Quantification Strategies

The precise determination of Nona-2,4-dienal in complex food matrices requires sophisticated analytical approaches that can overcome challenges such as low concentrations, the presence of interfering compounds, and matrix effects. The following strategies are instrumental in achieving this.

Odor Activity Value (OAV) Calculations

The Odor Activity Value (OAV) is a critical metric used to assess the sensory impact of individual volatile compounds within a food matrix. It is calculated by dividing the concentration of a specific odorant by its odor detection threshold (ODT) in the relevant matrix or a standard medium:

Aroma Extract Dilution Analysis (AEDA)

Aroma Extract Dilution Analysis (AEDA) is a powerful hyphenated technique that combines gas chromatography (GC) with olfactometry (GC-O) and serial dilution of aroma extracts. In AEDA, an aroma extract is subjected to a series of dilutions, and each dilution is then analyzed by GC-O. Trained sensory panelists sniff the effluent from the GC column at the sniffing port to detect and describe the odors. The Flavor Dilution (FD) factor is assigned as the highest dilution at which a specific odorant is still perceptible. AEDA is particularly effective in identifying potent odorants, even those present at very low concentrations, by ranking their aroma impact nih.govacs.orgacs.orgd-nb.info.

Nona-2,4-dienal has been identified as an odor-active compound in numerous studies using AEDA. For example, in Chardonnay seeds, (2E,4E)-nona-2,4-dienal was detected with an FD factor of ≥64 nih.govresearchgate.net. In the analysis of shell ginger rhizomes, it was also identified as a notable odorant acs.org. Furthermore, in studies of fancy dress accessory handbags, (E,E)-nona-2,4-dienal was found to have very high FD factors (≥729), indicating its significant contribution to the product's odor profile, alongside its (E,Z)-isomer with an FD factor of 27 d-nb.info. These findings demonstrate AEDA's utility in pinpointing Nona-2,4-dienal as a key aroma contributor across diverse matrices.

Data Tables

The following table summarizes key findings related to the application of AEDA and SIDA for Nona-2,4-dienal profiling, illustrating its identification and aroma impact in different food sources.

Table 1: Application of AEDA and SIDA for Nona-2,4-dienal Profiling

| Matrix/Source | Analytical Method | Identified Odorant (Isomer) | Flavor Dilution (FD) Factor | Odor Activity Value (OAV) | Citation(s) |

| Chardonnay seeds | AEDA | (2E,4E)-nona-2,4-dienal | ≥64 | - | nih.govresearchgate.net |

| Chardonnay seeds | SIDA | (2E,4E)-nona-2,4-dienal | - | 1750 | nih.govresearchgate.net |

| Shell ginger rhizomes | AEDA | (2E,4E)-nona-2,4-dienal | Not specified | - | acs.org |

| Shell ginger rhizomes | SIDA | (2E,4E)-nona-2,4-dienal | - | Not specified | acs.org |

| Fancy dress accessory handbag | AEDA | (E,E)-nona-2,4-dienal | ≥729 | - | d-nb.info |

| Fancy dress accessory handbag | AEDA | (E,Z)-nona-2,4-dienal | 27 | - | d-nb.info |

| Walnuts (raw) | AEDA | (2E,4E,6Z)-nona-2,4,6-trienal | High FD factors | - | acs.org |

| Walnuts (raw) | GC-MS/SIDA | (2E,4E,6Z)-nona-2,4,6-trienal | - | ~10 μg/kg (concentration) | acs.org |

Compound List

(2E,4E)-deca-2,4-dienal

(2E,4E)-nona-2,4-dienal

(2E,4E,6Z)-nona-2,4,6-trienal

(E,E)-nona-2,4-dienal

(E,Z)-nona-2,4-dienal

3-methylnonane-2,4-dione (B147431)

4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF)

Hexanal

Linalool

Nona-2,4-dienal

Oct-1-en-3-one

Sotolon (3-hydroxy-4,5-dimethylfuran-2(5H)-one)

trans-4,5-epoxy-(E)-dec-2-enal

Vanillin

Biological and Environmental Interactions of Nona 2,4 Dienal

Contribution to Aroma and Flavor Perception in Food Science (Chemical Basis)

Nona-2,4-dienal is recognized for its contribution to the aroma and flavor profiles of various food products, primarily due to its characteristic sensory attributes.

Precise numerical odor threshold concentrations (OTCs) for Nona-2,4-dienal in specific food matrices were not explicitly detailed in the provided search snippets. However, its sensory impact is often assessed through Odor Activity Values (OAVs), calculated as the ratio of its concentration to its OTC. For instance, (2E,4E)-nona-2,4-dienal was reported to have an OAV of 21 in shell ginger rhizomes acs.org. In Chardonnay seeds and skins, it was found with an OAV of 1750 researchgate.net. The determination of such thresholds typically follows standardized methods, such as the American Society for Testing and Materials E-679 acs.org.

Nona-2,4-dienal is described as having a "fatty" aroma, and its presence has been noted in a variety of food items, contributing to their complex aroma profiles. It has been detected in foods such as fishes, oats, cereals, and onions foodb.ca. In specific food systems, it contributes distinct notes:

Studies on Chardonnay seeds and skins identified (2E,4E)-nona-2,4-dienal as a fatty-smelling compound with significant OAVs (1750), indicating a notable impact on the aroma profile of these co-products researchgate.net.

In tea leaves subjected to drought stress, nona-(2E,4E)-dienal was among the volatiles with OAVs exceeding 1, contributing to heightened minty, earthy, citrus, violet, fruity, spicy, floral, and woody aroma notes mdpi.com.

Other isomers, such as (E,E)-nona-2,4-dienal and (E,Z)-nona-2,4-dienal, have been characterized as fatty, tallowy, or vegetable-like smelling substances, suggesting their role in complex aroma compositions d-nb.info.

Metabolic Fate and Biotransformation in Non-Human Biological Systems

Nona-2,4-dienal is recognized for its occurrence in a range of non-human biological contexts, including plant tissues, microbial cultures, and animal-related environments. Its metabolic fate is influenced by the enzymatic machinery present in these systems, leading to its transformation or its role as a precursor or product in biochemical processes.

Microorganisms play a significant role in the biotransformation of nona-2,4-dienal. The yeast Saccharomyces cerevisiae has been identified as a producer of this compound nih.gov. Beyond its production, microbial metabolism can also lead to the degradation of nona-2,4-dienal. Studies on similar dienals suggest that microbial activity can facilitate pathways such as double-bond hydration and retro-aldol degradation, potentially yielding other aldehydes, such as (E)-oct-2-enal, or various nonvolatile compounds researchgate.net.

Specific enzymatic pathways involved in the biotransformation of nona-2,4-dienal have been elucidated, notably involving an NAD-coupled alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (AldDH) cascade researchgate.net. This cascade typically facilitates the reduction of the aldehyde functional group to an alcohol, followed by the oxidation of the resulting alcohol to a carboxylic acid. Research utilizing these pathways has reported high yields, up to 90%, with no observed isomerization of the double bonds present in the nona-2,4-dienal molecule researchgate.net. These findings highlight the capacity of microbial enzymes to efficiently modify the structure of nona-2,4-dienal through redox reactions.

Plant Tissues: Nona-2,4-dienal is a naturally occurring compound found in numerous plant species and their derived products. Its formation in plants is primarily attributed to the action of lipoxygenases on polyunsaturated fatty acids inchem.orgfemaflavor.org. Specifically, it has been identified in Bupleurum species mdpi.com and recognized as a volatile organic compound (VOC) that contributes to the aroma of injured Chorisia species nih.gov. In tea leaves, nona-2,4-dienal is also noted for its aromatic properties mdpi.com. Furthermore, its presence has been detected in various fruits and vegetables, where it contributes to their characteristic flavor profiles femaflavor.orgsolubilityofthings.com.

Animal Tissues and Environments (Non-Human): In non-human biological systems and related products, nona-2,4-dienal has been detected in sources such as fish and cereals foodb.ca. It is also present in ingredients used in animal feed, like soybean, and has been quantified in the rumen fluid of ruminants, indicating its presence within the digestive tract of these animals acs.org. Additionally, nona-2,4-dienal has been noted in chicken femaflavor.org and in the fungus Agaricus bisporus nih.gov. Biological locations within organisms where it has been observed include cellular membranes and biofluids such as saliva foodb.ca.

Chemical Dynamics and Transformation Pathways of Nona 2,4 Dienal

Oxidative Stability and Degradation Kinetics

The stability of nona-2,4-dienal is a critical factor influencing its persistence and impact on food flavor. Its degradation is influenced by several environmental factors, leading to the formation of various secondary products.

Influence of Oxygen, Temperature, and Light

The degradation of 2,4-alkadienals, such as nona-2,4-dienal, is significantly influenced by temperature. Studies on similar compounds, like 2,4-decadienal, have shown that their degradation is greatly accelerated by heat. This thermal degradation can occur through mechanisms such as retro-aldol condensation. While the degradation of these related compounds has been noted to be independent of oxygen, the presence of light, particularly UV irradiation, can promote photocatalytic degradation of organic molecules. The specific kinetics of nona-2,4-dienal degradation under varying conditions of oxygen, temperature, and light require further detailed investigation to fully elucidate the individual and synergistic effects of these factors.

Formation of Secondary Degradation Products (e.g., methyl ketones)

The thermal degradation of nona-2,4-dienal gives rise to a variety of secondary products that can further alter the sensory profile of a food product. Notably, at elevated temperatures, nona-2,4-dienal has been shown to form methyl ketones. Research has identified the formation of pentan-2-one and hexan-2-one from nona-2,4-dienal when heated.

Table 1: Secondary Degradation Products of Nona-2,4-dienal

| Precursor Compound | Secondary Degradation Product |

|---|---|

| Nona-2,4-dienal | Pentan-2-one |

| Nona-2,4-dienal | Hexan-2-one |

Reactivity with Other Food Components and Biological Macromolecules

Nona-2,4-dienal, as a reactive α,β-unsaturated aldehyde, can readily interact with various nucleophilic molecules present in food systems and biological matrices. These reactions can lead to the formation of new compounds and adducts, impacting both flavor and biological systems.

Interaction with Proteins and Amino Compounds (e.g., Maillard-like reactions)

Nona-2,4-dienal is known to participate in Maillard-like reactions with amino acids. The ε-amino group of lysine (B10760008) residues in proteins is a primary target for reaction with α,β-unsaturated aldehydes. These reactions can lead to the formation of various adducts and contribute to changes in the nutritional and sensory properties of foods. The initial step often involves a Michael addition or Schiff base formation. For instance, the interaction of nona-2,4-dienal with cysteine can lead to the formation of sulfur-containing volatile compounds. The Maillard reaction is a complex cascade of reactions, and the specific products formed depend on factors such as temperature, pH, and the specific amino acids present.

Adduct Formation with DNA and RNA in Model Systems (Excluding Genotoxicity)

While direct studies on the adduct formation of nona-2,4-dienal with DNA and RNA are limited, the reactivity of similar α,β-unsaturated aldehydes provides a model for potential interactions. Compounds like 4-oxo-2-nonenal, which shares structural similarities with nona-2,4-dienal, are known to form adducts with nucleobases. The primary sites of adduction on DNA and RNA are the nucleophilic centers in the purine (B94841) and pyrimidine (B1678525) bases, such as the N7 position of guanine (B1146940) and the N3 position of adenine. These reactions typically involve Michael addition of the nucleophilic sites on the nucleic acid bases to the electrophilic α,β-unsaturated system of the aldehyde. The formation of such adducts in model systems highlights the potential for nona-2,4-dienal to react with genetic material, although the biological implications of these adducts are outside the scope of this discussion.

Microencapsulation and Stabilization Research Approaches

Given the reactivity and instability of nona-2,4-dienal, various strategies have been explored to protect it from degradation and control its release in food systems. Microencapsulation is a prominent technique used to enhance the stability of volatile flavor compounds. This process involves entrapping the flavor compound (the core) within a protective matrix (the wall material).

Common microencapsulation techniques applicable to flavor compounds like nona-2,4-dienal include spray drying, freeze-drying, and coacervation. The choice of wall material is crucial for the effectiveness of encapsulation and can include polysaccharides (such as maltodextrin (B1146171) and starches) and proteins (like whey protein and gelatin). These materials form a physical barrier that can protect the encapsulated nona-2,4-dienal from oxygen, light, and high temperatures, thereby improving its shelf-life and ensuring its controlled release during food preparation or consumption.

Furthermore, the use of antioxidants can be an effective approach to stabilize unsaturated aldehydes. Antioxidants can inhibit the oxidative degradation of nona-2,4-dienal by scavenging free radicals that initiate the oxidation process. The selection of an appropriate antioxidant would depend on the specific food matrix and processing conditions.

Cyclodextrin Complexation Studies

Investigations into the complexation of Nona-2,4-dienal with cyclodextrins show a similar lack of specific, detailed research. Patents related to cosmetic compositions mention the use of cyclodextrins, such as beta-cyclodextrin (B164692) and its derivatives, to form complexes with malodor-active compounds, including Nona-2,4-dienal. These patents, however, focus on the application of such complexes rather than providing a scientific investigation into the formation, stability, and stoichiometry of the Nona-2,4-dienal-cyclodextrin complex. One patent describes a process for extracting volatile compounds, where cyclodextrins are used as a trapping medium to form non-volatile complexes with aroma substances, and Nona-2,4-dienal is listed among the compounds. Again, this information is presented within a broader procedural context and lacks the detailed analysis of a formal complexation study.

Synthetic Methodologies for Nona 2,4 Dienal and Structural Analogues

Classical Organic Synthesis Routes for Research Grade Compounds

The preparation of research-grade nona-2,4-dienal via classical organic synthesis often focuses on reliability and the ability to produce specific isomers. A common and straightforward method involves the oxidation of the corresponding alcohol, trans,trans-2,4-nonadien-1-ol. In a typical laboratory procedure, this alcohol is dissolved in a suitable solvent like chloroform, and an oxidizing agent such as manganese dioxide is added. prepchem.com The mixture is stirred at ambient temperature for several hours to facilitate the conversion of the primary alcohol to the aldehyde. prepchem.com Following the reaction, the solid manganese dioxide is filtered off, and the solvent is evaporated to yield nona-2,4-dienal.

Other synthetic strategies applicable to α,β-unsaturated aldehydes can also be adapted for nona-2,4-dienal synthesis, including Wittig-type reactions or aldol condensations, which allow for the construction of the carbon backbone and the introduction of the conjugated double bonds. The choice of method often depends on the desired isomeric purity and the availability of starting materials.

Table 1: Overview of a Classical Synthesis Route

| Step | Description | Reagents |

|---|---|---|

| 1 | Oxidation of Alcohol | trans,trans-2,4-nonadien-1-ol, Manganese Dioxide (MnO₂) |

| 2 | Reaction Solvent | Chloroform (CHCl₃) |

| 3 | Workup | Filtration to remove MnO₂, solvent evaporation |

| Product | trans,trans-2,4-Nonadienal (B146766) | C₉H₁₄O |

Nona-2,4-dienal can exist as four different geometric isomers: (2E,4E), (2E,4Z), (2Z,4E), and (2Z,4Z). nist.govnih.gov The distinct sensory properties and biological activities of these isomers necessitate precise stereocontrol during synthesis, which presents a significant challenge. The primary difficulty lies in selectively forming the desired geometry at both the C2=C3 and C4=C5 double bonds.

Many classical synthetic methods can produce mixtures of these isomers, complicating purification and analysis. Achieving high stereoselectivity often requires specialized reagents and reaction conditions. For instance, modern methods for synthesizing dienes with high (E)-stereoselectivity may involve multi-step procedures starting from aldehydes and N-allylhydrazine derivatives. organic-chemistry.org Such a process involves the formation of an N-allylhydrazone, followed by bromination and elimination, which proceeds through a sigmatropic rearrangement that favors the formation of the (E)-diene. organic-chemistry.org While effective, these methods can be complex and may require careful optimization to be applied successfully to aliphatic aldehydes like nona-2,4-dienal. organic-chemistry.org The synthesis of the less stable (Z)-isomers is often even more challenging.

The purity of synthesized nona-2,4-dienal standards must be rigorously assessed to ensure the reliability of research findings. This involves confirming the chemical identity and quantifying the isomeric composition.

A combination of analytical techniques is typically employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for structural elucidation. The chemical shifts and coupling constants of the protons on the double bonds provide definitive information about the stereochemistry (E or Z configuration) of the isomers.

Mass Spectrometry (MS) : MS confirms the molecular weight of the synthesized compound (138.21 g/mol ). nih.gov Its fragmentation pattern can provide further structural confirmation.

Infrared (IR) Spectroscopy : IR spectroscopy can identify the characteristic functional groups, such as the C=O stretch of the aldehyde and the C=C stretches of the conjugated system.

For analytical standards, it is crucial to report both the chemical purity (e.g., >95%) and the isomeric purity (e.g., >98% E,E-isomer).

Enzymatic and Biocatalytic Synthesis for Isotopic Labeling and Research

Enzymatic and biocatalytic methods offer a green and highly selective alternative to classical synthesis. nih.govresearchgate.net These approaches utilize enzymes or whole-cell systems to catalyze reactions under mild conditions, which can lead to high stereo- and regioselectivity. mdpi.com For nona-2,4-dienal, biocatalysis can be applied to the oxidation of the corresponding alcohol, mirroring the chemical oxidation but with potentially greater specificity. nih.gov This high degree of control is particularly advantageous for producing specific isomers and for synthesizing isotopically labeled analogues for metabolic and mechanistic studies.

The development of a biocatalytic process begins with the identification of a suitable enzyme. This involves screening a library of microorganisms or isolated enzymes, such as alcohol oxidases or lipases, for activity towards 2,4-nonadien-1-ol. mdpi.comresearchgate.net

Once a promising biocatalyst is identified, the reaction conditions are optimized to maximize performance. Key parameters include:

pH and Temperature : Enzymes have optimal pH and temperature ranges for activity and stability.

Solvent System : While many enzymatic reactions occur in aqueous buffers, non-conventional media like ether-type solvents or deep eutectic solvents can be used to improve substrate solubility and enzyme stability. unito.it

Oxygen Supply : For oxidase-catalyzed reactions, ensuring an adequate supply of oxygen is critical, as its poor solubility in aqueous media can limit the reaction rate. nih.gov

Immobilization : Immobilizing the enzyme on a solid support can enhance its stability, allow for easier separation from the product, and enable its reuse over multiple cycles. nih.govresearchgate.net

Biocatalytic systems are renowned for their high selectivity. An appropriate enzyme can selectively synthesize a single stereoisomer of nona-2,4-dienal, overcoming the challenges faced in classical stereoselective synthesis. This eliminates the need for complex purification steps to separate unwanted isomers.

Synthesis of Deuterated or Labeled Analogues for Mechanistic Studies

The synthesis of deuterated or ¹³C-labeled analogues of nona-2,4-dienal is essential for use as internal standards in quantitative mass spectrometry-based assays and for investigating the compound's reaction mechanisms with biological molecules. nih.gov

Several strategies can be employed for isotopic labeling:

Use of Labeled Precursors : A common approach is to use a labeled reagent during the synthesis. For example, the reduction of an ester or alkyne intermediate with a deuterated reducing agent like lithium aluminum deuteride (LiAlD₄) can introduce deuterium at specific positions in the molecule. nih.gov

Hydrogen Isotope Exchange (HIE) : This method involves the exchange of hydrogen atoms on the molecule with deuterium from a source like deuterium oxide (D₂O). researchgate.net This can be facilitated by photocatalysis in combination with a thiol catalyst, which allows for the selective deuteration of the aldehyde's formyl group under mild conditions. researchgate.net

Multi-step Synthesis : A specific labeled analogue can be constructed through a multi-step pathway where the label is introduced at an early stage. For instance, synthesizing a deuterated version of 4-oxo-2(E)-nonenal, a related compound, has been achieved by starting with labeled precursors to control the exact position of the deuterium atoms. nih.gov

The availability of these heavy isotope analogues allows researchers to trace metabolic pathways and to accurately quantify the formation of nona-2,4-dienal in complex biological and food-related samples. nih.govepj-conferences.org

Table 2: Chemical Compounds Mentioned

| Compound Name | IUPAC Name | Molecular Formula |

|---|---|---|

| Nona-2,4-dienal | (2E,4E)-nona-2,4-dienal | C₉H₁₄O |

| trans,trans-2,4-nonadien-1-ol | (2E,4E)-nona-2,4-dien-1-ol | C₉H₁₆O |

| Manganese dioxide | Manganese(IV) oxide | MnO₂ |

| Chloroform | Trichloromethane | CHCl₃ |

| N-allylhydrazine | Prop-2-en-1-ylhydrazine | C₃H₈N₂ |

| Lithium aluminum deuteride | Lithium tetradeuteridoaluminate(1-) | LiAlD₄ |

| Deuterium oxide | Deuterium oxide | D₂O |

Emerging Research Frontiers and Methodological Challenges for Nona 2,4 Dienal Studies

High-Throughput Screening for Nona-2,4-dienal Precursors and Modulators

High-throughput screening (HTS) methodologies, widely used in drug discovery, are poised to revolutionize the study of nona-2,4-dienal by enabling the rapid screening of vast libraries of compounds that may act as precursors or modulators of its formation. nih.govnih.govevotec.com While direct HTS assays specifically for nona-2,4-dienal are not yet commonplace, the principles can be adapted from existing platforms.

The primary precursors to nona-2,4-dienal are n-6 polyunsaturated fatty acids, particularly linoleic acid. researchgate.nettum.de HTS assays could be designed to identify factors that either promote or inhibit the oxidation of these fatty acids. For instance, libraries of natural extracts or synthetic compounds could be screened for their ability to modulate the activity of lipoxygenases, key enzymes in the oxidative degradation of linoleic acid. Such assays could utilize fluorescence or colorimetric readouts to measure the consumption of the fatty acid substrate or the formation of hydroperoxide intermediates.

Table 1: Potential High-Throughput Screening Strategies for Nona-2,4-dienal Research

| Assay Target | Screening Principle | Potential Modulators to be Identified |

| Lipoxygenase Activity | Measurement of oxygen consumption or hydroperoxide formation | Enzyme inhibitors or activators from natural or synthetic libraries |

| Fatty Acid Oxidation | Monitoring the degradation of linoleic acid | Antioxidants, pro-oxidants |

| Maillard Reaction Progression | Quantification of reaction intermediates or products | Reaction inhibitors or promoters |

| Microbial Metabolism | Screening for microbial strains that degrade nona-2,4-dienal | Probiotics, starter cultures with specific enzymatic activities |

Computational Chemistry and Molecular Modeling Applications

Computational chemistry and molecular modeling are becoming indispensable tools for understanding the chemical behavior of nona-2,4-dienal at a molecular level. These methods offer insights that are often difficult to obtain through experimental approaches alone.

Prediction of Reactivity and Degradation Pathways

Quantum chemical studies, such as those employing Density Functional Theory (DFT), can be used to predict the reactivity of nona-2,4-dienal. researchgate.netijnc.irresearchgate.netscirp.orgasianpubs.org By calculating parameters like the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), researchers can identify the most likely sites for nucleophilic or electrophilic attack. This information is critical for predicting how nona-2,4-dienal might react with other food components, such as amino acids or sulfur compounds, to form new flavor molecules or lose its characteristic aroma.

For example, computational models can elucidate the mechanisms of its degradation through processes like retro-aldol condensation. researchgate.net Studies on similar dienals, such as 2,4-decadienal, have shown that they can degrade into smaller aldehydes, and it is probable that nona-2,4-dienal undergoes similar transformations. researchgate.netresearchgate.netmdpi.com Molecular modeling can help to map out the energy landscapes of these reaction pathways, identifying the most favorable routes and the structures of the resulting degradation products.

Modeling of Receptor Interactions (Non-Human)

Understanding how nona-2,4-dienal interacts with olfactory receptors is key to deciphering its sensory impact. While studies on human receptors are complex, non-human systems provide valuable models. For instance, research on mouse olfactory receptors has shown that specific receptors respond to related aldehydes like trans,trans-2,4-octadienal. nih.gov

Molecular docking and molecular dynamics simulations can be used to model the binding of nona-2,4-dienal to the binding pockets of these non-human olfactory receptors. oup.com These simulations can predict the binding affinity and the specific amino acid residues involved in the interaction. This information can help to explain why nona-2,4-dienal elicits a particular odor perception and can guide the search for other compounds that might bind to the same receptor, potentially acting as agonists or antagonists. The ectopic expression of olfactory receptors in non-chemosensory tissues also opens up new avenues for research into the broader physiological roles of compounds like nona-2,4-dienal. nih.gov

Integration of Omics Technologies (e.g., Metabolomics, Lipidomics) in Nona-2,4-dienal Research

The integration of omics technologies, particularly metabolomics and lipidomics, is providing a more holistic view of the formation and role of nona-2,4-dienal in complex biological systems. mdpi.comacs.org These approaches allow for the simultaneous measurement of a wide range of small molecules, providing a snapshot of the metabolic state of a food or biological sample.

By applying metabolomics, researchers can identify the precursors of nona-2,4-dienal and track their conversion through various metabolic pathways. For example, in a study on sweet potatoes, the presence of (E,E)-nona-2,4-dienal was correlated with the levels of certain carotenoids and fatty acids, suggesting a link between these metabolic pathways. mdpi.com Lipidomics, the large-scale study of lipids, can provide detailed information on the fatty acid profile of a sample, which is crucial for understanding the potential for nona-2,4-dienal formation.

The use of advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) is central to these omics studies. acs.orgmdpi.comresearchgate.netmdpi.comresearchgate.net The vast datasets generated by these methods can be analyzed using multivariate statistical techniques, such as Principal Component Analysis (PCA), to identify patterns and correlations that would not be apparent from single-compound analysis. mdpi.com

Table 2: Application of Omics Technologies in Nona-2,4-dienal Research

| Omics Technology | Key Application | Research Findings |

| Metabolomics | Identification of precursors and related metabolites | Correlation of nona-2,4-dienal with carotenoid and fatty acid metabolism in sweet potatoes. mdpi.com |

| Lipidomics | Characterization of the lipid profile to assess precursor availability | Understanding the link between fatty acid composition and the potential for nona-2,4-dienal formation. |

| Transcriptomics | Studying the expression of genes involved in precursor synthesis and degradation | Identifying key enzymes, such as lipoxygenases, involved in the formation of nona-2,4-dienal. |

| Proteomics | Analysis of the proteins (enzymes) directly involved in metabolic pathways | Quantifying the levels of enzymes responsible for the synthesis and breakdown of nona-2,4-dienal. |

Challenges in Trace Analysis and Matrix Effects